molecular formula C11H13BrO2 B3349925 3-Bromo-4-butoxybenzaldehyde CAS No. 244184-59-6

3-Bromo-4-butoxybenzaldehyde

Cat. No.: B3349925
CAS No.: 244184-59-6
M. Wt: 257.12 g/mol
InChI Key: BLXYHURWFRBYDB-UHFFFAOYSA-N
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Description

3-Bromo-4-butoxybenzaldehyde is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a butoxy group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-butoxybenzaldehyde can be achieved through several methods. One common method involves the bromination of 4-butoxybenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-butoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-4-butoxybenzaldehyde depends on the specific reaction or applicationThe aldehyde group can also participate in various redox reactions, acting as an electron acceptor or donor .

Comparison with Similar Compounds

3-Bromo-4-butoxybenzaldehyde can be compared with other similar compounds, such as:

These compounds share some similarities in their reactivity but differ in their specific applications and properties due to the different substituents on the benzene ring.

Properties

IUPAC Name

3-bromo-4-butoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7-8H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXYHURWFRBYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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